molecular formula C8H11N3O4 B118921 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid CAS No. 222729-55-7

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Cat. No. B118921
CAS RN: 222729-55-7
M. Wt: 213.19 g/mol
InChI Key: GWHMCRICRIJFNS-UHFFFAOYSA-N
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Description

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a chemical compound that can be used for various research purposes . It is a building block used for the synthesis of biologically active compounds . The molecular formula of this compound is C8H11N3O4 .


Synthesis Analysis

The synthesis of pyrazole compounds involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid consists of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 213.191 Da .

Scientific Research Applications

Antihypertensive Research

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid has been identified as a potential compound in the development of antihypertensive drugs . Its molecular structure suggests that it could be used to modulate blood pressure levels, although the exact mechanism of action would require further investigation.

Proteomics Research

This compound is available for purchase as a biochemical for proteomics research . In proteomics, it may be used as a standard or a reagent in mass spectrometry to help identify and quantify proteins in complex biological samples.

Antibacterial and Anti-inflammatory Applications

The pyrazole scaffold, to which this compound belongs, is known for its antibacterial and anti-inflammatory properties . This suggests that 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid could be used in the development of new treatments for bacterial infections and inflammatory conditions.

Agricultural Chemistry

In agriculture, compounds like 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid can be used as herbicides or to create new compounds with herbicidal activity . Its effectiveness in this field would depend on its ability to inhibit the growth of unwanted plants without affecting crops.

Material Science

The pyrazole ring is a common motif in material science, particularly in the creation of polymers and resins that have specific physical properties . This compound could be used as a monomer or a cross-linking agent in polymer synthesis.

Environmental Science

Given its potential antibacterial properties, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid could be explored for environmental applications, such as treating water sources contaminated with bacteria . Additionally, its stability and non-toxic nature make it a candidate for eco-friendly applications .

Biochemical Research

This compound is used in biochemical research, particularly in studies involving enzymatic reactions and metabolic pathways . It could act as an inhibitor or activator of certain enzymes, providing insights into their function.

Pharmacological Studies

In pharmacology, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid could be used to study drug interactions and the pharmacokinetics of similar compounds . Its role in the development of new drugs, particularly those targeting cardiovascular diseases, is of significant interest.

properties

IUPAC Name

5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHMCRICRIJFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450100
Record name 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

CAS RN

222729-55-7
Record name 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Isobutyl-1H-pyrazol-3-carboxylic acid (5 g, 29.7 mmol) was added portionwise to concentrated sulfuric acid (25 ml) at room temperature with stirring. The reaction mixture was then heated to 60° C. and concentrated nitric acid (70%, 5.15 ml) was added dropwise, keeping the temperature at 60° C. The reaction was then stirred at 60° C. for 3 hours, cooled to room temperature and poured onto 50 ml of ice with stirring. The resultant white precipitate was isolated by filtration, washed with water and dried under reduced pressure to give 5-isobutyl-4-nitro-1H-pyrazol-3-carboxylic acid (6.4 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=2.71-2.76 (2H, d), 1.88-2.00 (1H, m), 0.80-0.87 (6H, d) ppm. LRMS (thermospray): m/z [M+NH4]+ 231, [M−H]+ 212. LRMS (electrospray): m/z [M−H]+ 212, [2M−H]+ 425. Anal. Found C, 42.54; H, 5.18; N, 18.63. C8H11N3O4. 0.7 mol H2O requires C, 42.55; H, 5.54; N, 18.61%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
solvent
Reaction Step Three

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